molecular formula C14H15N3O2S2 B6025068 N-(2-methylphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide CAS No. 81386-38-1

N-(2-methylphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide

Cat. No.: B6025068
CAS No.: 81386-38-1
M. Wt: 321.4 g/mol
InChI Key: UNBCYIPBRJWCSD-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is an organic compound that features a hydrazinecarbothioamide core with a 2-methylphenyl and a phenylsulfonyl group attached

Preparation Methods

The synthesis of N-(2-methylphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide typically involves the reaction of 2-methylphenylhydrazine with phenylsulfonyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-(2-methylphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-methylphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

N-(2-methylphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-(2-methylphenyl)-2-(phenylsulfonyl)hydrazinecarboxamide: This compound has a similar structure but with a carboxamide group instead of a carbothioamide group, leading to different reactivity and applications.

    This compound:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-(benzenesulfonamido)-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-11-7-5-6-10-13(11)15-14(20)16-17-21(18,19)12-8-3-2-4-9-12/h2-10,17H,1H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBCYIPBRJWCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154162
Record name Benzenesulfonic acid, 2-[[(2-methylphenyl)amino]thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81386-38-1
Record name Benzenesulfonic acid, 2-[[(2-methylphenyl)amino]thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81386-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2-[[(2-methylphenyl)amino]thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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